

## head-to-head comparison of BAY 1003803 and other SEGRMs

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |  |
|----------------------|-------------|-----------|--|--|--|--|
| Compound Name:       | BAY 1003803 |           |  |  |  |  |
| Cat. No.:            | B15144598   | Get Quote |  |  |  |  |

### Clarification on BAY 1003803

Initial analysis revealed that **BAY 1003803** is a glucocorticoid receptor agonist intended for topical use in conditions like psoriasis or atopic dermatitis.[1][2] This mechanism is distinct from that of Selective Estrogen Receptor Modulators/Degraders (SERMs/SERDs), which target the estrogen receptor signaling pathway crucial in hormone receptor-positive (HR+) breast cancer. Therefore, a direct head-to-head comparison of **BAY 1003803** with SERDs is not scientifically appropriate, as they belong to different drug classes and address different therapeutic areas. This guide will focus on the comparison of prominent SERDs used in oncology.

# A Comparative Guide to Selective Estrogen Receptor Degraders (SERDs)

This guide provides a head-to-head comparison of key Selective Estrogen Receptor Degraders (SERDs), a class of drugs targeting estrogen receptor-positive (ER+) breast cancers. The comparison focuses on fulvestrant, the first-in-class SERD, and the next-generation oral SERDs: elacestrant, camizestrant, and amcenestrant.

### **Mechanism of Action**

Selective Estrogen Receptor Degraders (SERDs) are a class of endocrine therapy that function by binding to the estrogen receptor (ER). This binding action both antagonizes (blocks) the receptor's activity and induces a conformational change that marks the receptor for proteasomal degradation, thereby reducing the total number of ER proteins within the cancer



cell.[3] This dual mechanism of blocking and degrading the primary driver of tumor growth in ER+ breast cancer offers a potent therapeutic strategy, particularly in tumors that have developed resistance to other endocrine therapies like aromatase inhibitors or SERMs (e.g., tamoxifen).[3][4]



Click to download full resolution via product page

Caption: Mechanism of Action of Selective Estrogen Receptor Degraders (SERDs).

### **Head-to-Head Comparison of SERDs**

The development of SERDs has evolved from the intramuscular fulvestrant to a new generation of orally bioavailable agents designed for improved convenience and potentially enhanced efficacy.[3][5]

• Fulvestrant (Faslodex®): The first-in-class SERD, administered as an intramuscular injection. It has been a standard of care in ER+ advanced breast cancer for nearly two decades.[6][7]



- Elacestrant (Orserdu®): The first oral SERD to receive FDA approval, specifically for patients with ER+, HER2-negative, ESR1-mutated advanced or metastatic breast cancer following at least one line of endocrine therapy.[8][9]
- Camizestrant (AZD9833): An investigational next-generation oral SERD that has shown superiority over fulvestrant in a Phase II trial.[7][10]
- Amcenestrant (SAR439859): An investigational oral SERD. Its clinical development was halted after Phase II and III trials did not meet their primary endpoints of improving progression-free survival.[11][12]

### **Quantitative Data Presentation**

The following tables summarize key efficacy and safety data from pivotal clinical trials.

Table 1: Comparative Efficacy of SERDs in Clinical Trials



| Metric                                        | Fulvestrant                                                                    | Elacestrant<br>(EMERALD<br>Trial)[6][13]                 | Camizestrant<br>(SERENA-2<br>Trial)[10][14] | Amcenestrant<br>(AMEERA-3<br>Trial)[15][16]           |
|-----------------------------------------------|--------------------------------------------------------------------------------|----------------------------------------------------------|---------------------------------------------|-------------------------------------------------------|
| Comparator                                    | Anastrozole /<br>Placebo / SOC                                                 | Standard of Care<br>(SOC) including<br>Fulvestrant or Al | Fulvestrant                                 | Treatment of Physician's Choice (TPC)                 |
| Median PFS<br>(Overall<br>Population)         | 3.7 - 16.6<br>months (varies<br>by trial & line of<br>therapy)[14][17]<br>[18] | 2.8 months                                               | 7.2 months<br>(75mg dose)                   | 3.6 months                                            |
| Median PFS<br>(Comparator<br>Arm)             | N/A                                                                            | 1.9 months                                               | 3.7 months                                  | 3.7 months                                            |
| Hazard Ratio<br>(Overall<br>Population)       | N/A                                                                            | 0.70 (p=0.002)                                           | 0.58 (75mg vs<br>Fulvestrant)               | 1.051 (p=0.643)                                       |
| Median PFS<br>(ESR1-mutant<br>Population)     | 2.2 months (in<br>SERENA-2)[19]                                                | 3.8 months                                               | 6.3 months<br>(75mg dose)                   | 3.7 months (numerical improvement vs 2.0 for TPC)[16] |
| Hazard Ratio<br>(ESR1-mutant<br>Population)   | N/A                                                                            | 0.55 (p=0.0005)                                          | 0.33 (75mg vs<br>Fulvestrant)               | 0.9                                                   |
| Objective<br>Response Rate<br>(ORR)           | ~19% (second-line setting)[20]                                                 | Not Reported as<br>Primary Endpoint                      | 15.7% (75mg<br>dose)                        | Not Reported as<br>Primary Endpoint                   |
| Clinical Benefit<br>Rate (CBR) at 24<br>weeks | ~40% (varied settings)[6]                                                      | Not Reported as<br>Primary Endpoint                      | 48.8% (75mg<br>dose)                        | 33.9%<br>(monotherapy,<br>AMEERA-1)[21]               |



PFS: Progression-Free Survival; SOC: Standard of Care; TPC: Treatment of Physician's Choice; AI: Aromatase Inhibitor. Data represents findings from key registrational or comparative trials.

Table 2: Comparative Safety and Tolerability of SERDs

| Adverse Event<br>(Any Grade)          | Fulvestrant  | Elacestrant<br>(EMERALD)<br>[13][22] | Camizestrant<br>(SERENA-2)<br>[10]    | Amcenestrant (AMEERA-3) [16]                |
|---------------------------------------|--------------|--------------------------------------|---------------------------------------|---------------------------------------------|
| Nausea                                | Common       | 35.0%                                | Low incidence                         | 18% (with palbociclib)[8]                   |
| Fatigue/Asthenia                      | Common       | 19.0%                                | Common                                | 18% (with palbociclib)[8]                   |
| Injection Site<br>Pain                | Common       | N/A (Oral)                           | N/A (Oral)                            | N/A (Oral)                                  |
| Photopsia (visual disturbances)       | Not reported | Not reported                         | Common (mostly<br>Grade 1)            | Not reported                                |
| Bradycardia<br>(slow heart rate)      | Not reported | Not reported                         | Common (mostly asymptomatic/Gr ade 1) | No significant cardiac findings reported[8] |
| Grade ≥3<br>Treatment-<br>Related AEs | Low          | 7.2%                                 | Infrequent (2-<br>3%)                 | 21.7%                                       |
| Discontinuation due to AEs            | Low          | 3.4%                                 | 2-3%                                  | Not significantly different from TPC        |

# Detailed Experimental Protocols Pivotal Clinical Trial Methodologies

- 1. EMERALD Trial (Elacestrant):
- Design: A randomized, open-label, multicenter, Phase III trial.[6][13]



- Patient Population: Enrolled 477 postmenopausal women and men with ER+/HER2advanced or metastatic breast cancer who had experienced disease progression on one or two prior lines of endocrine therapy, including a mandatory prior line with a CDK4/6 inhibitor.
   [6][13]
- Intervention: Patients were randomized 1:1 to receive either oral elacestrant (400 mg daily) or standard of care (SOC) endocrine therapy, which was the investigator's choice of fulvestrant or an aromatase inhibitor.[23]
- Primary Endpoints: The dual primary endpoints were progression-free survival (PFS) in the overall patient population and in the subgroup of patients with detectable ESR1 mutations in their tumors.[13]
- 2. SERENA-2 Trial (Camizestrant):
- Design: A randomized, open-label, parallel-group, multicenter Phase II trial.[10][24]
- Patient Population: Enrolled 240 postmenopausal women with ER+/HER2- advanced breast cancer that had progressed on or after at least one line of endocrine therapy for advanced disease. Prior treatment with a CDK4/6 inhibitor was permitted.[24]
- Intervention: Patients were randomized 1:1:1:1 to one of three doses of oral camizestrant (75 mg, 150 mg, or 300 mg daily) or fulvestrant (500 mg intramuscularly).[24]
- Primary Endpoint: The primary endpoint was investigator-assessed PFS for the camizestrant arms versus the fulvestrant arm.[10]
- 3. AMEERA-3 Trial (Amcenestrant):
- Design: An open-label, randomized, Phase II trial.[15][25]
- Patient Population: Enrolled 290 patients with ER+/HER2- advanced breast cancer who had progressed after one or two previous lines of endocrine therapy.[15][16]
- Intervention: Patients were randomized 1:1 to receive either oral amcenestrant or the treatment of physician's choice (TPC), which could include fulvestrant, an aromatase inhibitor, or tamoxifen.[11][15]



 Primary Endpoint: The primary endpoint was PFS as determined by an independent central review.[16][25]





Click to download full resolution via product page

**Caption:** Generalized workflow for a pivotal SERD clinical trial.

### **Summary and Conclusion**

The landscape of endocrine therapy for ER+/HER2- advanced breast cancer is evolving with the introduction of novel oral SERDs.

- Elacestrant is the first oral SERD to gain regulatory approval, demonstrating a statistically significant PFS benefit over standard of care, particularly in the difficult-to-treat ESR1-mutant population.[6][13][22]
- Camizestrant has shown compelling Phase II data, demonstrating a significant and clinically
  meaningful improvement in PFS compared to fulvestrant, both in the overall and ESR1mutant populations.[7][10][19] Its favorable safety profile and superior efficacy position it as a
  promising future therapeutic option.
- Amcenestrant did not demonstrate a PFS benefit over physician's choice of therapy in the AMEERA-3 trial, leading to the discontinuation of its clinical development program.[11][12]
   [15]
- Fulvestrant remains a clinically important SERD and a common comparator in clinical trials, but its intramuscular administration and lower efficacy compared to next-generation oral SERDs in some studies highlight the need for improved options.[3][6]

For researchers and drug development professionals, the data indicates that the next generation of oral SERDs, such as elacestrant and camizestrant, offer significant advantages over the first-generation agent, fulvestrant. The improved efficacy, especially in patients with ESR1 mutations, and the convenience of oral administration represent a substantial advancement in the management of ER+ advanced breast cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the potent non-steroidal glucocorticoid receptor modulator BAY 1003803 as clinical candidate PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metastatictrialtalk.org [metastatictrialtalk.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Camizestrant significantly improved progression-free survival vs. Faslodex in SERENA-2 Phase II trial in advanced ER-positive breast cancer [astrazeneca.com]
- 8. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. vjoncology.com [vjoncology.com]
- 11. Selective ER degraders in breast cancer: mixed results [dailyreporter.esmo.org]
- 12. targetedonc.com [targetedonc.com]
- 13. Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine
  Therapy for Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fondazionebonadonna.org [fondazionebonadonna.org]
- 15. ascopubs.org [ascopubs.org]
- 16. AMEERA-3: Randomized Phase II Study of Amcenestrant (Oral Selective Estrogen Receptor Degrader) Versus Standard Endocrine Monotherapy in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of Fulvestrant in Women with Hormone-Resistant Metastatic Breast Cancer (mBC): A Canadian Province Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 18. karger.com [karger.com]







- 19. Camizestrant significantly delayed disease progression in advanced ER-positive breast cancer, adding at least 3.5 months benefit versus Faslodex [astrazeneca.com]
- 20. Clinical activity of fulvestrant in metastatic breast cancer previously treated with endocrine therapy and/or chemotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 21. drughunter.com [drughunter.com]
- 22. Positive EMERALD Trial Results for Elacestrant Presented at San Antonio Breast Cancer Symposium 2021 [menarini.com]
- 23. cancernetwork.com [cancernetwork.com]
- 24. Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sanofi's oral therapy fails to meet primary endpoint in breast cancer trial [clinicaltrialsarena.com]
- To cite this document: BenchChem. [head-to-head comparison of BAY 1003803 and other SEGRMs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144598#head-to-head-comparison-of-bay-1003803-and-other-segrms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com